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Compound of Interest

Compound Name: Evenamide hydrochloride

Cat. No.: B607389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing

lidocaine hydrochloride in electrophysiological studies to investigate neuronal excitability.

Lidocaine, a well-characterized sodium channel blocker, serves as an invaluable tool for

probing the mechanisms underlying action potential generation and propagation.

Introduction
Lidocaine hydrochloride is a local anesthetic and antiarrhythmic drug that primarily acts by

blocking voltage-gated sodium channels (Nav) in the neuronal cell membrane[1]. This blockade

inhibits the influx of sodium ions, which is essential for the depolarization phase of an action

potential. Consequently, lidocaine increases the threshold for electrical excitability and slows

the propagation of nerve impulses, making it an effective agent for studying the role of Nav

channels in neuronal function and for developing novel therapeutics targeting these channels.

In electrophysiological studies, lidocaine is used to reversibly suppress neuronal activity,

characterize different subtypes of sodium channels, and investigate the mechanisms of use-

dependent channel blockade[2][3].
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Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels[1].

It exhibits a state-dependent binding affinity, preferentially binding to the open and inactivated

states of the channel over the resting state[1]. This property leads to a use-dependent or

frequency-dependent block, where the inhibitory effect of lidocaine is more pronounced in

rapidly firing neurons[2]. By binding to a receptor site within the pore of the sodium channel,

lidocaine stabilizes the channel in a non-conducting conformation, thereby preventing the

generation and propagation of action potentials[1][2].

While the primary target of lidocaine is Nav channels, it is important to note that at higher

concentrations, it can also affect other ion channels, including potassium (K+) channels and

hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These off-target effects

can also contribute to its overall impact on neuronal excitability.
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Caption: Mechanism of action of Lidocaine Hydrochloride.

Quantitative Data on the Effects of Lidocaine
Hydrochloride on Neuronal Excitability
The following tables summarize the quantitative effects of lidocaine hydrochloride on various

parameters of neuronal excitability, as reported in electrophysiological studies.
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Parameter
Lidocaine
Concentration

Neuron Type Effect Reference

Action Potential

Amplitude
400 nmol

Rat Superior

Cervical

Ganglion

Decreased

significantly (p <

0.01)

--INVALID-LINK--

[4]

100 µM
Rat Dorsal Horn

Neurons

Decreased (p =

0.014 for TFN)

--INVALID-LINK--

[5]

Action Potential

Duration
400 nmol

Rat Superior

Cervical

Ganglion

Increased

significantly (p <

0.01)

--INVALID-LINK--

[4]

100 µM
Rat Dorsal Horn

Neurons

Increased (p =

0.031 for TFN)

--INVALID-LINK--

[5]

Firing Threshold 400 nmol

Rat Superior

Cervical

Ganglion

Increased

significantly (p <

0.01)

--INVALID-LINK--

[4]

Firing Frequency 100 µM - 1 mM

Rat

Thalamocortical

Neurons

Abolished Na+-

dependent tonic

firing

--INVALID-LINK--

[6]

100 µM
Rat Dorsal Horn

(Tonic Firing)

Reduced

repetitive firing (p

= 0.0016)

--INVALID-LINK--

[5]

Sodium Current

(INa)
1 mM

Recombinant

Cells (WT+Kir)

96 ± 1%

inhibition of peak

current

--INVALID-LINK--

[7]

20 µM
Cardiac

Myocytes

Use-dependent

block, τ = 1.3 s at

1 Hz

--INVALID-LINK--

[8]

100 µM
Cardiac

Myocytes

Use-dependent

block, τ = 0.7 s at

1 Hz

--INVALID-LINK--

[8]
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TFN: Tonic Firing Neurons

Experimental Protocols
The following are detailed protocols for investigating the effects of lidocaine hydrochloride on

neuronal excitability using whole-cell patch-clamp and extracellular recording techniques.

Whole-Cell Patch-Clamp Recording Protocol
This protocol is designed to measure the effects of lidocaine on action potential firing and

underlying ionic currents in individual neurons.

4.1.1. Materials and Reagents

Lidocaine Hydrochloride: Prepare a stock solution (e.g., 100 mM) in deionized water and

store at -20°C. Dilute to the final desired concentrations in the extracellular solution on the

day of the experiment.

Extracellular (Bath) Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25

NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2 to maintain pH at

~7.4.

Intracellular (Pipette) Solution: (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3

Na-GTP, and 0.2 EGTA. Adjust pH to ~7.3 with KOH.

Cell Preparation: Acutely isolated neurons, cultured neurons, or brain slices.

Patch-clamp setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition

software.

4.1.2. Experimental Workflow Diagram
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Caption: Whole-cell patch-clamp experimental workflow.
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4.1.3. Step-by-Step Procedure

Preparation: Prepare all solutions and the neuronal preparation. Ensure the patch-clamp rig

is properly grounded to minimize electrical noise.

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ

when filled with the intracellular solution.

Obtaining a Recording:

Place the neuronal preparation in the recording chamber and perfuse with ACSF.

Under visual guidance, carefully approach a neuron with the micropipette while applying

positive pressure.

Upon touching the cell membrane, release the positive pressure to form a high-resistance

seal (GΩ seal).

Apply a brief pulse of negative pressure to rupture the membrane patch and establish the

whole-cell configuration.

Baseline Recording (Current-Clamp):

Switch to current-clamp mode.

Record the resting membrane potential.

Inject a series of depolarizing current steps to elicit action potentials and determine the

baseline firing properties (e.g., firing frequency, threshold, amplitude, duration).

Baseline Recording (Voltage-Clamp):

Switch to voltage-clamp mode.

Hold the neuron at a potential where sodium channels are not inactivated (e.g., -80 mV).

Apply depolarizing voltage steps to elicit and record sodium currents.
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Lidocaine Application:

Switch the perfusion to ACSF containing the desired concentration of lidocaine

hydrochloride.

Allow sufficient time for the drug to equilibrate in the recording chamber (typically 2-5

minutes).

Recording Lidocaine's Effects:

Repeat the current-clamp and/or voltage-clamp protocols to record the effects of lidocaine

on action potential firing and sodium currents.

To study use-dependent block, apply a train of depolarizing pulses at different frequencies

(e.g., 1 Hz, 5 Hz, 10 Hz) and measure the progressive decrease in the sodium current

amplitude[8].

Washout:

Switch the perfusion back to the control ACSF to wash out the lidocaine.

Continue recording to assess the reversibility of the drug's effects.

Data Analysis:

Analyze the recorded data to quantify the changes in action potential parameters and

sodium current properties in the presence and absence of lidocaine.

Extracellular Recording Protocol
This protocol is suitable for monitoring the effects of lidocaine on the spontaneous or evoked

firing activity of neuronal populations.

4.2.1. Materials and Reagents

Lidocaine Hydrochloride: Prepared as described in the patch-clamp protocol.

Extracellular (Recording) Solution (ACSF): Same as for patch-clamp.
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Neuronal Preparation: Brain slices or in vivo preparations.

Extracellular Recording Setup: Micromanipulator, recording electrode (e.g., glass

micropipette filled with ACSF or a metal electrode), amplifier, filter, digitizer, and data

acquisition software.

4.2.2. Step-by-Step Procedure

Preparation: Prepare the neuronal preparation and place it in the recording chamber

perfused with ACSF.

Electrode Placement:

Lower the recording electrode into the brain region of interest.

Advance the electrode slowly until spontaneous or evoked neuronal activity (spikes) is

detected.

Baseline Recording:

Record the baseline spontaneous firing rate for a stable period (e.g., 5-10 minutes).

If studying evoked activity, apply a consistent stimulus (e.g., electrical stimulation of an

afferent pathway) and record the evoked responses.

Lidocaine Application:

Switch the perfusion to ACSF containing lidocaine hydrochloride.

Allow for equilibration.

Recording Lidocaine's Effects:

Continue to record the spontaneous or evoked firing activity in the presence of lidocaine.

Washout:
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Perfuse with control ACSF to wash out the drug and record the recovery of neuronal

activity.

Data Analysis:

Analyze the spike train data to determine the change in firing rate, burst properties, or the

probability of evoked spikes before, during, and after lidocaine application.

Conclusion
Lidocaine hydrochloride is a powerful pharmacological tool for the investigation of neuronal

excitability. By reversibly blocking voltage-gated sodium channels, it allows researchers to

dissect the contribution of these channels to various aspects of neuronal signaling. The

protocols outlined in these application notes provide a framework for conducting detailed

electrophysiological studies to characterize the effects of lidocaine and other Nav channel

modulators on neuronal function. Careful experimental design and data analysis are crucial for

obtaining reliable and meaningful results that can advance our understanding of neuronal

physiology and contribute to the development of new therapeutic strategies for neurological

and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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